Caproic Acid

Description

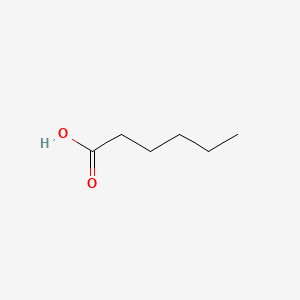

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021607 | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C5-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Caproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caproic acid, systematically known as hexanoic acid, is a six-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₄COOH.[1][2] It is a colorless, oily liquid at room temperature with a characteristic pungent, cheesy, or goat-like odor.[1][3][4][5] Naturally occurring in various animal fats and oils, this compound and its esters are significant in the food and fragrance industries and serve as a versatile building block in chemical synthesis.[1][4][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems. These properties dictate its solubility, reactivity, and potential applications in various scientific and industrial fields. A summary of these key properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₂ | [1][2] |

| Molar Mass | 116.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow oily liquid | [1][3][4][6] |

| Odor | Fatty, cheesy, waxy, goat-like | [1][4] |

| Density | 0.929 g/cm³ at 20 °C | [1] |

| Melting Point | -3.4 °C | [1][6] |

| Boiling Point | 205.8 °C | [1] |

| Refractive Index (n20/D) | 1.4161 | [4] |

| Vapor Pressure | 0.18 mmHg at 20 °C | [7] |

| Flash Point | 102 °C (closed cup) | [8][9] |

| Viscosity | 3.2 mPa·s at 20 °C | [10] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | 1.082 g/100 mL | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1][8] |

| Acidity (pKa) | 4.88 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and research. The following sections detail the standard methodologies for measuring key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Procedure:

-

Sample Preparation: A small amount of solid this compound (if in its solid form, cooled below its melting point) is finely powdered.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the substance into the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid like mineral oil.

-

Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).[11][12][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

Apparatus Setup: A small volume of liquid this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][14]

Aqueous Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.[3][4]

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation). This is typically done for at least 24 hours.[3][9][10]

-

Phase Separation: The mixture is allowed to stand to separate the undissolved this compound from the aqueous solution. Centrifugation or filtration may be used to ensure complete separation.[4]

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

-

Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100 mL).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[6][15]

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the this compound solution. The solution is stirred continuously.[6]

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments from a burette.[5][6]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[2]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property of a chemical substance like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. asdlib.org [asdlib.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 4. filab.fr [filab.fr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. oecd.org [oecd.org]

- 8. quora.com [quora.com]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Whitepaper: The Historical Discovery and Isolation of Caproic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth account of the historical discovery and isolation of caproic acid (hexanoic acid). It details the pioneering work of French chemist Michel Eugène Chevreul, who first identified the compound in the early 19th century. The document outlines the experimental methodologies of the era, focusing on the processes of saponification, fractional crystallization, and distillation as applied to animal fats. Quantitative data from early characterizations are presented in tabular format for clarity. Furthermore, a visual workflow of the historical isolation process is provided using the DOT language to facilitate a deeper understanding of the logical and experimental steps involved. This paper serves as a comprehensive resource for professionals interested in the foundational discoveries within lipid chemistry.

Introduction: The Dawn of Lipid Chemistry

The field of lipid chemistry owes much of its origin to the meticulous investigations of animal fats in the early 1800s. Before this period, the chemical nature of fats and oils was poorly understood. The prevailing theory considered fats to be simple, singular substances. This perspective was fundamentally changed by the work of Michel Eugène Chevreul, a French chemist whose research laid the groundwork for modern organic chemistry.[1][2] His systematic study of fats led to the discovery that they are not simple substances but are composed of a combination of an alcohol (glycerol) and acidic compounds, which he termed fatty acids.[3][4] Among his numerous discoveries was the isolation of several new fatty acids, including oleic, stearic, butyric, and the subject of this paper, this compound.[3][4]

This compound, systematically known as hexanoic acid, is a six-carbon saturated fatty acid (C6:0) naturally found in various animal fats and plant oils.[5][6] Its name, along with those of caprylic (C8) and capric (C10) acids, is derived from the Latin word caper, meaning "goat," due to their significant presence and characteristic odor in goat's milk.[5][7][8] This guide delves into the technical details of its initial discovery and the methods employed for its isolation.

The Pioneer: Michel Eugène Chevreul

Born in 1786, Michel Eugène Chevreul began his seminal investigations into the nature of fats in 1811.[4][7] His work was characterized by a novel and rigorous combination of experimental techniques, including fractional solution, crystallization, distillation, and melting point determination to assess purity.[7] Chevreul's research culminated in his landmark publication in 1823, Recherches chimiques sur les corps gras d'origine animale (Chemical Research on Fats of Animal Origin), which is considered the first treatise on lipochemistry.[3][7]

In 1816, while studying the composition of cow and goat butter, Chevreul first isolated and identified this compound.[5][7] He discovered that butter contained volatile acids, which he separated and characterized, naming them butyric acid, this compound, and capric acid.[7] This work was revolutionary, as it established the concept of fatty acids as distinct chemical entities and unraveled the true nature of saponification.[1][4]

Experimental Protocols: 19th-Century Isolation of this compound

Chevreul's success in isolating individual fatty acids from the complex mixture of animal fat was due to his systematic application of chemical and physical separation techniques. The protocol described below is a reconstruction of the methodologies he employed, particularly for the isolation of volatile fatty acids from butter.

Principle: Saponification

The foundational step in Chevreul's work was the chemical process of saponification. He demonstrated that fats are esters of fatty acids and glycerol (B35011).[4] By heating a fat with a strong base (e.g., potassium hydroxide), the ester bonds are hydrolyzed. This reaction, detailed below, yields glycerol and the potassium salts of the fatty acids, collectively known as soap.

-

Triglyceride + 3 KOH → Glycerol + 3 R-COOK (Potassium salts of fatty acids)

Once the fatty acids were liberated as salts, subsequent acidification would protonate them, yielding the free fatty acids for separation.

-

R-COOK + HCl → R-COOH (Free fatty acid) + KCl

Key Experimental Methodology: Isolation from Butter

The following steps outline the protocol used for isolating this compound from its natural source, butter.

-

Saponification of Butter Fat:

-

A known quantity of butter is placed in a flask with an aqueous solution of potassium hydroxide (B78521) (potash).

-

The mixture is heated, often under reflux, to ensure complete saponification. The fat dissolves to form a clear, homogenous soap solution.

-

-

Acidification and Liberation of Fatty Acids:

-

After cooling, the soap solution is treated with a mineral acid, such as sulfuric or hydrochloric acid, until the solution is acidic.

-

This causes the free fatty acids, which are insoluble in the aqueous medium, to separate and form an oily layer. The glycerol remains dissolved in the aqueous phase.

-

-

Separation of Volatile Fatty Acids via Distillation:

-

The mixture of fatty acids is heated. The short-chain fatty acids, including butyric (C4), caproic (C6), and caprylic (C8) acids, are volatile and can be separated from the non-volatile long-chain fatty acids (like palmitic and stearic acid) by steam distillation.

-

The distillate, containing water and the volatile acids, is collected.

-

-

Purification by Fractional Crystallization of Baryum Salts:

-

Chevreul pioneered the use of fractional crystallization of fatty acid salts to achieve separation.[7] The aqueous distillate containing the volatile acids is neutralized with a base, such as barium hydroxide, to form barium salts.

-

These salts (barium butyrate, barium caproate, etc.) exhibit different solubilities in water.

-

By carefully concentrating the solution and allowing it to cool, the less soluble salts crystallize out first. Through repeated crystallizations, Chevreul was able to separate the different short-chain fatty acids from one another.

-

-

Final Isolation:

-

The purified barium caproate salt is collected and treated once more with a strong acid to liberate the pure this compound, which can be further purified by distillation.

-

Visualization of Historical Isolation Workflow

The following diagram illustrates the logical flow of the experimental process developed by Chevreul for the isolation of this compound from butter.

Early Characterization and Quantitative Data

A critical aspect of Chevreul's work was the characterization of the substances he isolated to establish their purity and identity.[7] While detailed spectroscopic data was unavailable, physical properties like boiling point, melting point, and the properties of their salts were meticulously recorded. Decades later, further work by chemists Lieben and Rossi helped to definitively characterize the normal and iso- forms of the acid, with the solubility of the barium and calcium salts being especially characteristic.[9]

Table 1: Physical Properties of this compound (Hexanoic Acid)

| Property | Value | Notes |

| Molar Mass | 116.16 g/mol | Calculated from the chemical formula C₆H₁₂O₂. |

| Boiling Point | 205 °C | The temperature at which the liquid converts to a gas at atmospheric pressure.[10] |

| Melting Point | -3.4 °C | The temperature at which the solid form melts. |

| Appearance | Colorless oily liquid | Characterized by its distinct goat-like or cheesy odor.[5][6][11] |

Table 2: Solubility Data of Caproate Salts (Lieben and Rossi)

| Salt | Solubility (g per 100 parts of solution at 18.5°C) | Notes |

| Barium n-caproate | 8.4967 | This data was crucial in confirming that the acid Chevreul isolated from butter possessed the normal (straight-chain) structure.[9] |

| Calcium n-caproate | 2.29 | The differential solubility of these salts was a key principle in their separation. |

Note: The precise values from Chevreul's original 1823 publication are difficult to ascertain and standardize. The data presented reflects modern accepted values and later 19th-century characterizations that built upon his work.

Conclusion

The discovery and isolation of this compound by Michel Eugène Chevreul represent a pivotal moment in the history of chemistry. His systematic and rigorous approach not only identified a new chemical compound but also helped dismantle the prevailing theories about the nature of fats. The experimental protocols he developed, centered on saponification and fractional separation, became foundational techniques in the study of organic compounds. This historical achievement underscores the importance of methodical investigation in advancing scientific understanding and laid the essential groundwork for the vast and complex field of lipid science that exists today.

References

- 1. Michel Eugène Chevreul - Wikipedia [en.wikipedia.org]

- 2. catholicscientists.org [catholicscientists.org]

- 3. Chevreul Life | Cyberlipid [cyberlipid.gerli.com]

- 4. aocs.org [aocs.org]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 8. Capric acid - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Frontiers | A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth [frontiersin.org]

- 11. dictionary.com [dictionary.com]

The Biological Significance of Caproic Acid in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caproic acid, a six-carbon medium-chain fatty acid, is a significant metabolite of the gut microbiota with diverse and complex roles in host physiology. Produced via the reverse β-oxidation pathway by specific bacterial species, this compound influences gut health through various mechanisms, including modulation of the gut barrier, immune responses, and cellular proliferation. This technical guide provides an in-depth overview of the biological significance of this compound in the context of the gut microbiota, with a focus on its production, metabolism, and multifaceted effects on host cells. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors targeting the gut microbiome and its metabolic output.

Introduction

The gut microbiota is a complex ecosystem that plays a pivotal role in human health and disease. Its metabolic activities, particularly the production of short- and medium-chain fatty acids (SCFAs and MCFAs), are of significant interest to the scientific community. This compound, also known as hexanoic acid, is an MCFA that has demonstrated a range of biological activities. While less abundant than SCFAs like butyrate, this compound exerts distinct effects on host physiology, making it a molecule of interest for therapeutic applications. This guide will explore the production of this compound by gut bacteria, its impact on gut barrier integrity, its immunomodulatory properties, its potential role in cancer, and the signaling pathways it influences.

Production of this compound by Gut Microbiota

This compound is primarily produced in the gut through the reverse β-oxidation pathway, a metabolic process utilized by select anaerobic bacteria. This pathway effectively elongates shorter-chain fatty acids, such as acetate (B1210297) and butyrate, into longer-chain fatty acids.

Key Bacterial Species:

-

Clostridium kluyveri is a well-known producer of this compound.

-

Ruminococcaceae bacterium CPB6 is another notable species capable of producing this compound.

-

Other species, including Caproicibacterium, have also been identified as this compound producers.

Metabolic Pathway:

The reverse β-oxidation pathway involves a series of enzymatic reactions that sequentially add two-carbon units from acetyl-CoA to a growing acyl-CoA chain. The key steps include condensation, reduction, dehydration, and a final reduction to form the elongated fatty acyl-CoA.

// Nodes acetyl_coa1 [label="2x Acetyl-CoA", fillcolor="#FBBC05"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#FBBC05"]; hydroxybutyryl_coa [label="β-Hydroxybutyryl-CoA", fillcolor="#FBBC05"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#FBBC05"]; butyryl_coa [label="Butyryl-CoA", fillcolor="#FBBC05"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#FBBC05"]; ketohexanoyl_coa [label="β-Ketohexanoyl-CoA", fillcolor="#FBBC05"]; hydroxyhexanoyl_coa [label="β-Hydroxyhexanoyl-CoA", fillcolor="#FBBC05"]; hexenoyl_coa [label="Crotonyl-CoA", fillcolor="#FBBC05"]; hexanoyl_coa [label="Hexanoyl-CoA", fillcolor="#FBBC05"]; caproic_acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa1 -> acetoacetyl_coa [label="Thiolase"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="3-hydroxybutyryl-CoA\ndehydrogenase"]; hydroxybutyryl_coa -> crotonyl_coa [label="Crotonase"]; crotonyl_coa -> butyryl_coa [label="Butyryl-CoA\ndehydrogenase"]; butyryl_coa -> ketohexanoyl_coa [label="Thiolase"]; acetyl_coa2 -> ketohexanoyl_coa; ketohexanoyl_coa -> hydroxyhexanoyl_coa [label="3-hydroxyacyl-CoA\ndehydrogenase"]; hydroxyhexanoyl_coa -> hexenoyl_coa [label="Enoyl-CoA\nhydratase"]; hexenoyl_coa -> hexanoyl_coa [label="Acyl-CoA\ndehydrogenase"]; hexanoyl_coa -> caproic_acid [label="Thioesterase"]; } .

Effects on Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This compound has been shown to modulate this barrier, although its effects appear to be concentration-dependent and complex.

Quantitative Data on Gut Barrier Function:

| Experimental Model | Treatment (this compound) | Parameter Measured | Result | Reference |

| Caco-2 cell monolayers | 87 mM | Mannitol Permeability (Papp) | Increased permeability | [1] |

| Porcine intestinal epithelial cells (IPEC-J2) | Not specified | TNF-α and IL-6 (cyclophosphamide-induced) | Alleviated inflammatory cytokine production | [2] |

| Porcine intestinal epithelial cells (IPEC-J2) | Not specified | FD-4 permeability and tight junction protein expression (ZO-1, OCLN) | Reduced permeability and increased tight junction protein expression | [2] |

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement

This protocol is adapted from standard methods for assessing epithelial barrier integrity in vitro.

-

Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days), with differentiated tight junctions.

-

Treatment: Apically treat the Caco-2 monolayers with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Measurement:

-

Equilibrate the plates to room temperature.

-

Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, measure the electrical resistance across the monolayer.

-

Measure the resistance of a blank insert (without cells) to subtract the background resistance.

-

-

Calculation: Calculate the TEER in Ω·cm² by multiplying the measured resistance by the surface area of the Transwell® insert. A decrease in TEER indicates a disruption of the epithelial barrier.

Immunomodulatory Effects

This compound can influence the host immune system, exhibiting both pro- and anti-inflammatory properties depending on the context and cell type.

Quantitative Data on Inflammatory Cytokine Levels:

| Cell Line | Treatment | Cytokine | Change | Reference |

| RAW264.7 macrophages (LPS-stimulated) | 100 µM Caprylic Acid (C8) | TNF-α | ↓ 16% | [3] |

| RAW264.7 macrophages (LPS-stimulated) | 100 µM Caprylic Acid (C8) | IL-1β | ↓ 16% | [3] |

| THP-1 monocytes | 100 µM Capric Acid (C10) | IL-1β | Increased | [4] |

| Porcine intestinal epithelial cells (IPEC-J2) | Not specified | TNF-α (cyclophosphamide-induced) | Decreased | [2] |

| Porcine intestinal epithelial cells (IPEC-J2) | Not specified | IL-6 (cyclophosphamide-induced) | Decreased | [2] |

Experimental Protocol: Quantification of Cytokine Expression by RT-qPCR

This protocol outlines the general steps for measuring changes in cytokine gene expression.

-

Cell Culture and Treatment: Culture intestinal epithelial cells (e.g., HT-29 or Caco-2) and treat with different concentrations of this compound for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Anti-Cancer Potential

Emerging evidence suggests that this compound may possess anti-proliferative and pro-apoptotic effects on cancer cells, particularly in the context of colorectal cancer.

Quantitative Data on Cancer Cell Viability:

| Cell Line | Treatment | Assay | Result | Reference |

| HT-29 (colorectal adenocarcinoma) | IC50 of Capric Acid (0.5 mM) | Cell Proliferation | 50% inhibition | [5] |

| HT-29 (colorectal adenocarcinoma) | IC20 of Caprylic Acid (2.25 mM) | Cell Proliferation | 20% inhibition | [5] |

| HCT-116 (colorectal carcinoma) | 0.90 mM this compound (24h) | Caspase-8 Activity | ~1.8-fold increase | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 or HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Signaling Pathways

This compound exerts its biological effects by interacting with various cellular signaling pathways. Key among these are G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptors (GPCRs)

This compound can activate specific GPCRs, such as GPR40 (also known as FFA1) and GPR41 (also known as FFA3), which are expressed in various tissues, including the gut.

Experimental Protocol: GPCR Activation Assay (Calcium Mobilization)

This protocol is a common method for assessing the activation of Gq-coupled receptors like GPR40.

-

Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-GPR40).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Ligand Stimulation: Stimulate the cells with different concentrations of this compound.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or a microscope. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Plot the change in fluorescence against the ligand concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Histone Deacetylase (HDAC) Inhibition

This compound, like other SCFAs, can inhibit the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can lead to histone hyperacetylation and changes in gene expression.

Quantitative Data on HDAC Inhibition:

| Compound | IC50 (HDAC activity) | Cell Line/Source | Reference |

| Capric Acid | Not specified | HT-29 cells | [5] |

| Caprylic Acid | Not specified | HT-29 cells | [5] |

| Butyrate | 0.09 mM | HT-29 cells | [7] |

Experimental Protocol: In Vitro HDAC Activity Assay

This is a general protocol for measuring HDAC activity and inhibition.

-

Reagents: Use a commercial HDAC activity assay kit, which typically includes an acetylated fluorogenic substrate, HDAC enzyme (or nuclear extract from cells), a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme/nuclear extract, the test compound (this compound at various concentrations), and the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Development: Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a multifaceted metabolite of the gut microbiota with significant biological activities. Its ability to modulate gut barrier function, influence immune responses, and inhibit cancer cell growth highlights its potential as a therapeutic agent or a target for dietary interventions. However, the existing research also reveals a complex and sometimes contradictory role, particularly concerning its inflammatory effects.

Future research should focus on:

-

Elucidating the precise dose-dependent effects of this compound on gut barrier function in vivo.

-

Determining the specific IC50 values of this compound for different HDAC isoforms.

-

Investigating the synergistic or antagonistic effects of this compound with other gut microbial metabolites.

-

Conducting well-controlled clinical trials to evaluate the therapeutic potential of this compound in inflammatory bowel disease and colorectal cancer.

A deeper understanding of the biological significance of this compound will be instrumental in developing novel strategies for manipulating the gut microbiota and its metabolic output for the improvement of human health.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound-Producing Bacteria in Chinese Baijiu Brewing [frontiersin.org]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Odor and Taste Profile of Caproic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory characteristics of caproic acid (hexanoic acid), a medium-chain fatty acid with a distinct and complex flavor profile. This document summarizes key quantitative data, outlines experimental methodologies for sensory analysis, and visualizes the biochemical pathways involved in its perception.

Sensory Profile of this compound

This compound is a colorless, oily liquid naturally found in various animal fats and oils, as well as in some plants and fermented products.[1][2] Its characteristic aroma and taste are significant in the food and fragrance industries and are the subject of ongoing research in sensory science.

1.1. Odor Profile

The odor of this compound is multifaceted and often described with a range of potent descriptors. The predominant notes are fatty, cheesy, and sweaty, with waxy and goaty undertones.[1][3][4][5] Its aroma is also characterized as pungent, rancid, and sour.[3][5] The name "caproic" itself is derived from the Latin word "capra," meaning goat, alluding to its characteristic barnyard-like scent.[1][3] This distinct aroma is a key component in the flavor profile of goat's milk and certain cheeses.[3][6] It is also associated with the unpleasant odor of decomposing ginkgo seed coats.[1][3] In the context of beer, this compound is generally considered an off-flavor, contributing a sweaty, cheesy aroma, though in some styles like Lambic, it is a desired characteristic.[6]

1.2. Taste Profile

The taste of this compound is as complex as its aroma. It is often described as acrid, sharp, and sour.[3][5] The taste profile also includes cheesy, fruity, phenolic, and fatty notes.[5][7] In the food industry, it is used to impart creamy and buttery tastes, particularly in dairy products and baked goods.[8]

Quantitative Sensory Data

The perception of this compound's odor and taste is concentration-dependent. The following tables summarize the reported detection and recognition thresholds.

Table 1: Odor Thresholds of this compound

| Threshold Type | Value | Medium | Reference |

| Detection | 0.0006 ppm | Not Specified | [3] |

| Detection | 3.0 mg/kg | Not Specified | [9] |

| Detection | 93 ppb - 100 ppm | Not Specified | [10] |

| Recognition (100%) | Not Specified | CHEMINFO | [9] |

| Odor Threshold Low | 6000.0 mmHg | Not Specified | [9] |

Table 2: Taste Thresholds of this compound

| Threshold Type | Value | Medium | Reference |

| Detection | 14 ppm | Homogenized Milk | [11] |

Note: Threshold values can vary significantly based on the matrix, temperature, and the sensory methodology employed.

Experimental Protocols for Sensory Analysis

Determining the sensory profile of a compound like this compound requires rigorous and well-controlled experimental designs. While specific detailed protocols for this compound were not fully elucidated in the initial search, a general methodology for sensory threshold determination can be outlined.

3.1. General Workflow for Sensory Threshold Determination

The following diagram illustrates a typical workflow for determining the detection or recognition threshold of a flavor compound.

3.2. Key Methodological Considerations

-

Panelist Selection and Training: Panelists are typically screened for their sensory acuity and trained to recognize and rate the intensity of specific odor and taste attributes of this compound.

-

Sample Preparation: this compound is prepared in a suitable solvent or food matrix at various concentrations. The matrix is crucial as it can significantly impact the volatility and perception of the acid.

-

Presentation Method: Common methods for threshold determination include the three-alternative forced-choice (3-AFC) method, where panelists are presented with three samples, one of which contains the stimulus, and the ascending force-choice method.

-

Data Analysis: Statistical methods, such as calculating the Best Estimate Threshold (BET) from the geometric mean of the concentrations at which panelists transition from incorrect to correct identification, are used to determine the threshold.

A study on the oral sensitivities to different fatty acids in humans highlighted that oral thresholds for this compound were lower than those for oleic acid.[12][13] This research also emphasized the importance of controlling for textural properties of the sample emulsions to ensure that panelists are responding to taste and not tactile cues.[12][13]

Signaling Pathways for Fatty Acid Perception

The perception of fatty acids, including this compound, is not solely based on olfaction but also involves gustatory pathways. Research has identified G-protein coupled receptors (GPCRs) as key players in the taste of fatty acids.

4.1. G-Protein Coupled Receptors in Fatty Acid Taste

Recent findings suggest that GPR40 and GPR120 are involved in the taste perception of medium and long-chain fatty acids.[14][15][16] These receptors are expressed in taste buds.[14][16][17] Studies using knockout mice have demonstrated that the absence of GPR40 and GPR120 leads to a diminished preference for and nerve response to fatty acids.[14][15][16][17]

The following diagram illustrates the proposed signaling pathway for fatty acid taste perception mediated by GPR40 and GPR120.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. quora.com [quora.com]

- 5. hexanoic acid, 142-62-1 [thegoodscentscompany.com]

- 6. beerandbrewing.com [beerandbrewing.com]

- 7. hexanoic acid, 142-62-1 [perflavory.com]

- 8. This compound Manufacturer & Suppliers |Fragrance Grade this compound - Elchemy [elchemy.com]

- 9. scent.vn [scent.vn]

- 10. ScenTree - this compound (CAS N° 142-62-1) [scentree.co]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Different oral sensitivities to and sensations of short-, medium-, and long-chain fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Different oral sensitivities to and sensations of short-, medium-, and" by Cordelia Running and Richard D. Mattes [docs.lib.purdue.edu]

- 14. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Taste preference for fatty acids is mediated by GPR40 and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Caproic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of caproic acid (also known as hexanoic acid) in aqueous and organic media. Understanding the solubility characteristics of this medium-chain fatty acid is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general solubility testing workflow.

Core Principles of this compound Solubility

This compound's solubility is governed by its molecular structure, which features a six-carbon aliphatic tail and a polar carboxylic acid head group. This amphipathic nature dictates its solubility behavior, following the principle of "like dissolves like." The polar carboxyl group can engage in hydrogen bonding with polar solvents like water, while the nonpolar hydrocarbon chain interacts favorably with nonpolar organic solvents. The overall solubility in a given solvent is a balance between these two competing characteristics.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0 | 0.864[1] |

| 20 | 0.968[1] |

| 20 | 1.1[2][3] |

| 25 | 1.03 (equivalent to 1.03 g/100mL)[4] |

| 30 | 1.019[1] |

| 45 | 1.095[1] |

| 60 | 1.171[1] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Miscible[2] | Room Temperature |

| Soluble[1][5] | Not Specified | |